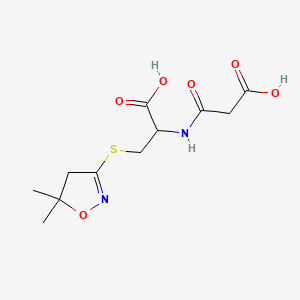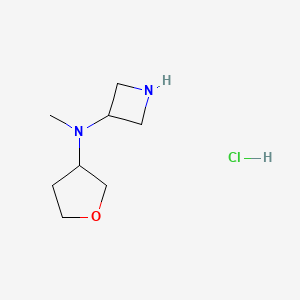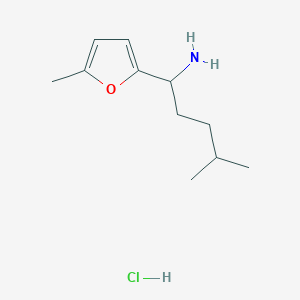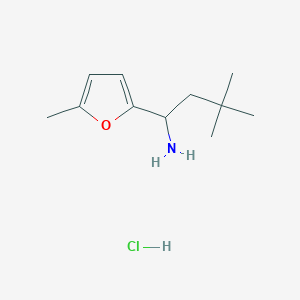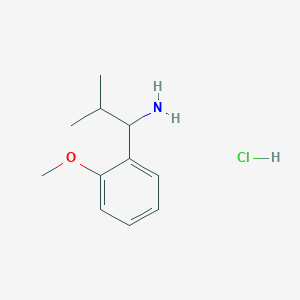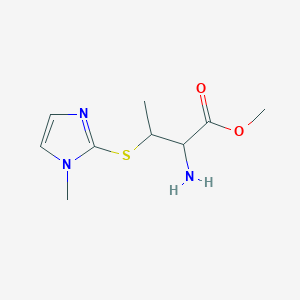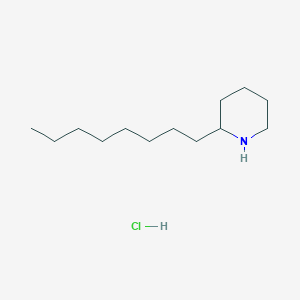![molecular formula C5H14ClN3O B1433015 3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride CAS No. 1423031-74-6](/img/structure/B1433015.png)
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride
Übersicht
Beschreibung
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride, also known as Metformin, is a medication used to treat type 2 diabetes. It is an oral anti-diabetic drug that helps to lower blood glucose levels by reducing glucose production in the liver and improving insulin sensitivity. In addition to its use in diabetes treatment, Metformin has also been studied for its potential applications in cancer treatment, aging, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Organic Transformations : A study by Kundu et al. (2021) discusses the catalytic activities of dinuclear nickel complexes, which are inspired by the enzyme urease. Urease, known for its efficient catalysis of urea hydrolysis, contains a dinuclear Ni(II) cluster. This research focuses on mimicking the catalytic properties of urease and utilizing the products derived from catalytic reactions for further organic transformations in biological systems, potentially implicating the role of similar urea derivatives (Kundu et al., 2021).
Synthesis of Substituted Phenylureas : Research by Gardner, Moir, and Purves (1948) explores the synthesis of substituted phenylureas from methylated and ethylated vanillin. This research sheds light on the transformation of vanillin, a component derived from vanilla beans, into various chemical compounds, including those related to urea derivatives (Gardner et al., 1948).
Antioxidant Activity : George et al. (2010) conducted a study on the synthesis and evaluation of antioxidant activity of certain derivatives, which included reactions involving urea. This research is significant in the context of exploring the antioxidant properties of compounds related to 3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride (George et al., 2010).
Corrosion Inhibition : A study by Djenane et al. (2019) focuses on the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives and their efficiency in inhibiting corrosion. This is relevant for understanding the potential application of similar urea derivatives in protecting materials from corrosion (Djenane et al., 2019).
Antimicrobial Activities : Sharma et al. (2004) synthesized a number of compounds, including those involving urea, and evaluated their antimicrobial activities. This research contributes to understanding the potential of urea derivatives in combating microbial infections (Sharma et al., 2004).
Eigenschaften
IUPAC Name |
1-methyl-1-[2-(methylamino)ethyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-7-3-4-8(2)5(6)9;/h7H,3-4H2,1-2H3,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXZKOSXRWRWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




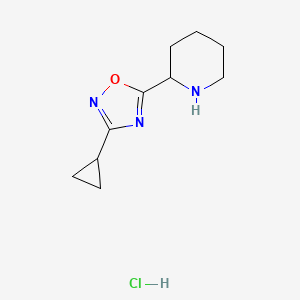
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
